molecular formula C9H8FNO B1331575 2-(3-Fluoro-5-methoxyphenyl)acetonitrile CAS No. 914637-31-3

2-(3-Fluoro-5-methoxyphenyl)acetonitrile

Cat. No. B1331575
CAS RN: 914637-31-3
M. Wt: 165.16 g/mol
InChI Key: VWYCYRCMXIAREJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluoro-5-methoxyphenyl)acetonitrile, also known as FMPA, is a synthetic compound that is used in a variety of scientific research applications. It is a colorless liquid with a low boiling point and a low toxicity, making it an ideal choice for a range of experiments. FMPA is a versatile compound that is used in a variety of chemical reactions, and its unique properties make it an important component of many laboratory experiments.

Scientific Research Applications

Medicinal Chemistry: Synthesis of Bioactive Molecules

2-(3-Fluoro-5-methoxyphenyl)acetonitrile serves as a versatile intermediate in the synthesis of various bioactive molecules. Its incorporation into larger structures is crucial for the development of new pharmaceuticals, particularly in the realm of antiviral, anticancer, and anti-inflammatory agents. The fluorine atom’s presence often enhances the biological activity and metabolic stability of these compounds .

Material Science: Creation of Fluorinated Polymers

This compound is used in the creation of fluorinated polymers due to its ability to introduce fluorine atoms into polymeric chains. These polymers exhibit exceptional chemical resistance, thermal stability, and unique dielectric properties, making them suitable for high-performance applications in aerospace, electronics, and coatings.

Agrochemical Research: Synthesis of Pesticides

The compound’s reactivity is exploited in agrochemical research for the synthesis of novel pesticides. Its ability to undergo various chemical transformations allows for the creation of compounds that can target specific pests or weeds without harming crops or the environment.

Analytical Chemistry: Chromatographic Standards

2-(3-Fluoro-5-methoxyphenyl)acetonitrile can be used as a standard in chromatographic analyses due to its well-defined physical and chemical properties. It helps in the calibration of equipment and the quantification of similar compounds in complex mixtures .

Chemical Synthesis: Green Chemistry Applications

The compound is involved in green chemistry applications where it’s used as a building block for synthesizing other chemicals through environmentally friendly processes. Its reactivity under mild conditions aligns with the principles of green chemistry, aiming to reduce waste and avoid the use of hazardous reagents.

properties

IUPAC Name

2-(3-fluoro-5-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-12-9-5-7(2-3-11)4-8(10)6-9/h4-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYCYRCMXIAREJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650441
Record name (3-Fluoro-5-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluoro-5-methoxyphenyl)acetonitrile

CAS RN

914637-31-3
Record name (3-Fluoro-5-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-(chloromethyl)-3-fluoro-5-methoxybenzene (2.9 g, 17 mmol) in DMSO (20 mL), a solution of KCN (2.2 g, 34 mmol) and KI (5.6 g, 34 mmol) in H2O (10 mL) was added. The mixture was stirred at 45° C. for 6 h, poured into H2O (20 mL), and extracted with DCM (3×30 mL). The organic phase was washed with brine (2×10 mL), dried over Na2SO4, and concentrated to give 2.62 g of 2-(3-fluoro-5-methoxyphenyl)acetonitrile. 1H NMR (CDCl3): δ 6.62-6.68 (m, 2H), 6.56-6.60 (m, 1H), 3.80 (s, 3H), 3.70 (s, 2H).
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Fluoro-5-methoxyphenyl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(3-Fluoro-5-methoxyphenyl)acetonitrile
Reactant of Route 3
Reactant of Route 3
2-(3-Fluoro-5-methoxyphenyl)acetonitrile
Reactant of Route 4
Reactant of Route 4
2-(3-Fluoro-5-methoxyphenyl)acetonitrile
Reactant of Route 5
Reactant of Route 5
2-(3-Fluoro-5-methoxyphenyl)acetonitrile
Reactant of Route 6
Reactant of Route 6
2-(3-Fluoro-5-methoxyphenyl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.